![molecular formula C16H25NO B5053907 N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has since gained popularity as a recreational drug. However,
Mécanisme D'action
MXE acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in neurotransmitter release, resulting in dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to affect various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also increases the release of glutamate, which can lead to excitotoxicity and neuronal damage. MXE has been shown to cause dissociative effects, such as altered perception, depersonalization, and derealization. It can also cause hallucinations, delusions, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages as a research tool. It is readily available and relatively inexpensive compared to other NMDA receptor antagonists. It also has a long half-life, which allows for prolonged effects. However, MXE has limitations as a research tool. Its recreational use has led to legal restrictions, making it difficult to obtain. It also has potential for abuse and can cause adverse effects, such as neurotoxicity and cognitive impairment.
Orientations Futures
Future research on MXE should focus on its potential therapeutic applications. MXE's NMDA receptor antagonism may have therapeutic potential for conditions such as depression, anxiety, and chronic pain. Further studies are needed to determine the safety and efficacy of MXE as a therapeutic agent. Additionally, research should focus on developing safer and more selective NMDA receptor antagonists that do not have the potential for abuse and adverse effects.
In conclusion, MXE is a dissociative anesthetic drug that has gained popularity as a recreational drug. However, its scientific research application as an NMDA receptor antagonist has shown potential for studying the role of the NMDA receptor in various physiological and pathological conditions. Further research should focus on its potential therapeutic applications and developing safer and more selective NMDA receptor antagonists.
Méthodes De Synthèse
MXE can be synthesized by reacting 3-methylcyclohexanone with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form MXE hydrochloride.
Applications De Recherche Scientifique
MXE has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. MXE acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property of MXE has been used to study the role of the NMDA receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-6-5-8-15(12-13)17-11-10-14-7-3-4-9-16(14)18-2/h3-4,7,9,13,15,17H,5-6,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUVOKVGKVQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)
![diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)
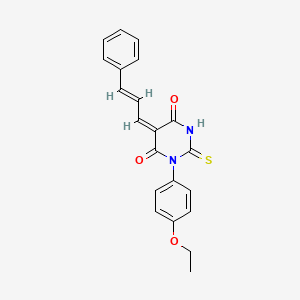
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)
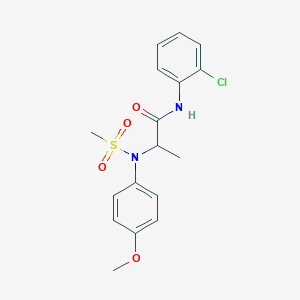
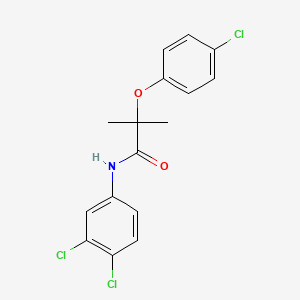
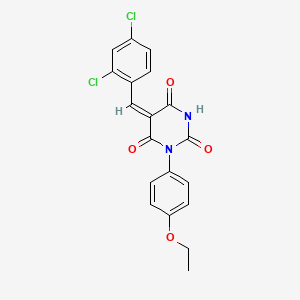
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
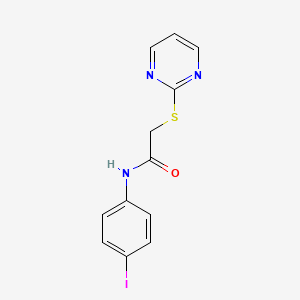
![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)
![4-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5053910.png)